N-(2-(2-(méthylamino)éthoxy)éthyl)carbamate de tert-butyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

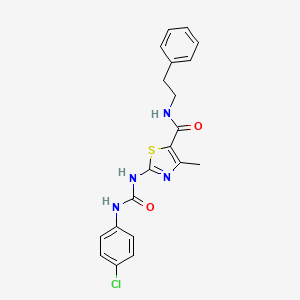

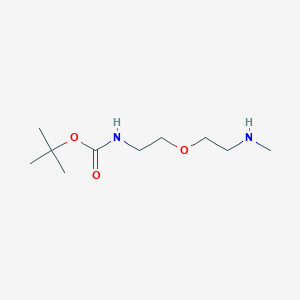

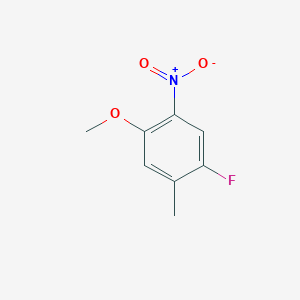

Tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate is an organic compound with the empirical formula C10H22N2O3 . It has a molecular weight of 218.29 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string for this compound is CNCCOCCNC(=O)OC©©C . The InChI key is VULKFBHOEKTQSF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The predicted density of this compound is 1.033±0.06 g/cm3 . The predicted boiling point is 349.1±27.0 °C . The pKa is predicted to be 12.26±0.46 .Applications De Recherche Scientifique

- Agents Anticancéreux: Les chercheurs ont exploré le potentiel de ce composé en tant qu'agent anticancéreux. Sa structure unique et ses interactions avec les composants cellulaires en font un candidat intéressant pour des recherches plus approfondies .

- Administration Ciblée de Médicaments: Le groupe tert-butyle peut servir de groupe protecteur pendant la synthèse de médicaments. En attachant des molécules thérapeutiques à ce composé, les scientifiques peuvent concevoir des promédicaments qui libèrent le médicament actif de manière sélective à l'endroit souhaité .

- Dérivés de la Pipérazine: Le N-(2-(2-(méthylamino)éthoxy)éthyl)carbamate de tert-butyle sert de bloc de construction pour la synthèse de dérivés de la pipérazine. Ces dérivés trouvent des applications dans la synthèse d'amides, de sulfonamides, de bases de Mannich, de bases de Schiff et d'autres composés organiques .

- BCN-Amine: Le composé a été utilisé dans des réactions de chimie click sans cuivre. Les chercheurs le fonctionnalisent avec des molécules contenant des azides à des fins de bioconjugaison, permettant un marquage spécifique du site et une modification des protéines .

- Intermédiaire de la Jaspine B: Le this compound est un intermédiaire dans la synthèse de la jaspine B, un produit naturel isolé des éponges. La jaspine B présente une activité cytotoxique contre les lignées cellulaires de carcinome humain .

- ®-tert-Butyl Benzyl (1-hydroxybut-3-yn-2-yl)carbamate: Ce composé, synthétisé à partir de la L-Sérine, sert d'intermédiaire dans la synthèse chirale. Il a des applications potentielles dans la catalyse asymétrique et le développement de médicaments .

- Dérivés de la Calixarène: Les dérivés du this compound ont été étudiés pour leurs propriétés de coordination. Par exemple, l'ester tétraéthylique de l'acide tétraacétique de la 4-tert-butylcalixarène4peut former des complexes avec des ions métalliques .

Chimie Médicinale et Développement de Médicaments

Synthèse Organique et Blocs de Construction

Chimie Click et Bioconjugaison

Synthèse de Produits Naturels

Synthèse Chirale

Science des Matériaux et Chimie de Coordination

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-(methylamino)ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-8-14-7-5-11-4/h11H,5-8H2,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDLUCPPDCBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185772-28-4 |

Source

|

| Record name | tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2426379.png)

![4-acetyl-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide](/img/structure/B2426383.png)

![5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2426384.png)

![[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B2426387.png)

![1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one](/img/structure/B2426395.png)

![N'-(3-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2426400.png)